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Compound of Interest

Compound Name: 2-aminothiazol-4-ol

Cat. No.: B1296162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-iminothiazolidin-4-

one derivatives as potent and selective enzyme inhibitors. This document includes quantitative

data on their inhibitory activities, detailed experimental protocols for key enzymatic assays, and

visualizations of relevant signaling pathways.

Introduction
The 2-iminothiazolidin-4-one scaffold is a privileged structure in medicinal chemistry,

demonstrating a wide range of biological activities.[1][2] Derivatives of this heterocyclic core

have been extensively investigated as inhibitors of various enzymes implicated in a multitude of

diseases, including type 2 diabetes, cancer, and infectious diseases.[1][2][3][4] Their synthetic

tractability and the ability to introduce diverse substituents at multiple positions allow for the

fine-tuning of their inhibitory potency and selectivity. This document serves as a practical guide

for researchers interested in exploring the potential of 2-iminothiazolidin-4-ones as enzyme

inhibitors.

Data Presentation: Inhibitory Activities of 2-
Iminothiazolidin-4-one Derivatives
The following tables summarize the quantitative inhibitory data for various 2-iminothiazolidin-4-

one derivatives against a range of enzyme targets.
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Table 1: Inhibition of Enzymes Associated with Type 2 Diabetes
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Compound/
Derivative

Target
Enzyme

IC50 (µM)
Reference
Compound

IC50/Kᵢ of
Reference
(µM)

Source(s)

Lactose-

conjugated 7f

(4-Cl–3-NO₂)

α-

Glucosidase
7.13 ± 0.12 Acarbose 10.53 ± 1.38 [1]

2-

Iminothiazolid

in-4-one-

pyrazole

hybrid B

α-

Glucosidase
4.84 Acarbose 10.53 ± 1.38 [1]

Lactose-

conjugated

7e (2-OH–5-

CH₃)

α-Amylase - Acarbose - [1]

2-

Iminothiazolid

in-4-one-

pyrazole

hybrid B

α-Amylase 9.90 Acarbose 47.86 ± 1.36 [1]

Lactose-

conjugated

7c (4-

methoxy)

DPP-4 - Sitagliptin 0.02 ± 0.001 [1]

2-

Iminothiazolid

in-4-one with

halogens D

DPP-4
0.012 ±

0.0005
Sitagliptin 0.02 ± 0.001 [1]

Lactose-

conjugated 7f

(4-Cl–3-NO₂)

PTP1B 2.41 ± 0.03 Ursolic acid - [1]

2-

Iminothiazolid

PTP1B 1.5 ± 0.06 - - [1]
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in-4-one with

fluoro- and

carboxyl-

groups E

2-

Iminothiazolid

in-4-one-

furan hybrid F

PTP1B 5.88 ± 0.06 Suramin 10.98 ± 1.13 [1]

Table 2: Inhibition of Protein Kinases
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Compound/
Derivative

Target
Enzyme

IC50 (µM)
Reference
Compound

IC50 of
Reference
(µM)

Source(s)

Quinoline-

based

derivative 47

c-Met 0.382 - - [2]

Quinoline-

based

derivative 47

Ron 0.122 - - [2]

2-

thioxothiazoli

din-4-one

derivative 17

PIM-1 <0.01 - - [5]

2-

thioxothiazoli

din-4-one

derivative 17

PIM-2 <0.01 - - [5]

2-

thioxothiazoli

din-4-one

derivative 17

PIM-3 <0.01 - - [5]

Amino acid

derivatized

analogue 7aa

(Gly)

PI3Kα 10-20 - - [6]

Amino acid

derivatized

analogue 7ab

(L-Trp)

PI3Kα 10-20 - - [6]

Table 3: Inhibition of Phosphatases and Other Enzymes
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Compound/
Derivative

Target
Enzyme

IC50 (µM)
Reference
Compound

IC50 of
Reference
(µM)

Source(s)

2-

(thienothiazol

ylimino)-1,3-

thiazolidin-4-

one 6

CDC25A 6.2 ± 1.0 - - [7][8]

Cinnamic

acid-based

inhibitor 9r

LYP
2.85

(Kᵢ=1.09)
- - [9]

Rhodanine

derivative 1

HIV-1

Integrase (3'-

processing)

15 - - [3]

Rhodanine

derivative 1

HIV-1

Integrase

(strand

transfer)

11 - - [3]

Rhodanine-

linked

benzenesulfo

namide

derivative

Carbonic

Anhydrase IX

- (Kᵢ values

reported)

Acetazolamid

e
0.0258 [10]

Experimental Protocols
This section provides detailed methodologies for key enzymatic assays used to evaluate the

inhibitory potential of 2-iminothiazolidin-4-one derivatives.

α-Amylase Inhibition Assay
This protocol is adapted from procedures described for the evaluation of thiazolidinone

derivatives.[11][12]
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Materials:

Porcine pancreatic α-amylase

Soluble starch

3,5-Dinitrosalicylic acid (DNSA) reagent

Sodium potassium tartrate

Sodium hydroxide (NaOH)

Sodium phosphate buffer (20 mM, pH 6.9)

Test compounds (2-iminothiazolidin-4-ones) dissolved in DMSO

Acarbose (positive control)

96-well microplate

Microplate reader

Procedure:

Preparation of Reagents:

Prepare a 1% (w/v) starch solution by dissolving 0.5 g of soluble starch in 50 mL of

deionized water and boiling for 15 minutes.

Prepare the α-amylase solution (1 unit/mL) in 20 mM sodium phosphate buffer (pH 6.9).

Prepare the DNSA color reagent by mixing 96 mM DNSA, 5.31 M sodium potassium

tartrate in 2 M NaOH, and deionized water.

Assay Protocol:

Add 100 µL of the test compound solution (at various concentrations) and 100 µL of the

enzyme solution to a microplate well.
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For the control well, add 100 µL of DMSO instead of the test compound.

Incubate the plate at 25°C for 30 minutes.

Add 100 µL of the starch solution to each well to start the reaction.

Incubate the plate at 37°C for 20 minutes.

Stop the reaction by adding 100 µL of the DNSA color reagent.

Heat the plate in a water bath at 85°C for 15 minutes.

Cool the plate to room temperature.

Data Analysis:

Measure the absorbance at 595 nm using a microplate reader.

Calculate the percentage of inhibition using the following formula: % Inhibition =

[(Abs_control - Abs_sample) / Abs_control] x 100

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

α-Glucosidase Inhibition Assay
This protocol is based on methods used for screening α-glucosidase inhibitors.[5][13][14]

Materials:

α-Glucosidase from Saccharomyces cerevisiae

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

Potassium phosphate buffer (50 mM, pH 6.8)

Sodium carbonate (Na₂CO₃)

Test compounds (2-iminothiazolidin-4-ones) dissolved in DMSO
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Acarbose (positive control)

96-well microplate

Microplate reader

Procedure:

Preparation of Reagents:

Prepare the α-glucosidase solution (0.1 U/mL) in 50 mM potassium phosphate buffer (pH

6.8).

Prepare the pNPG substrate solution (1.25 mM) in the same buffer.

Prepare a 1 M sodium carbonate solution to stop the reaction.

Assay Protocol:

Add 20 µL of the test compound solution (at various concentrations) to a microplate well.

Add 20 µL of the α-glucosidase solution to each well.

Incubate the plate at 37°C for 15 minutes.

Add 20 µL of the pNPG solution to each well to initiate the reaction.

Incubate the plate at 37°C for 30 minutes.

Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.

Data Analysis:

Measure the absorbance at 405 nm using a microplate reader.

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control -

Abs_sample) / Abs_control] x 100

Determine the IC50 value from the dose-response curve.
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Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This protocol is a general method for screening DPP-4 inhibitors.[15][16][17]

Materials:

Human recombinant DPP-4

Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic substrate like Gly-Pro-AMC

Tris-HCl buffer (50 mM, pH 8.0)

Test compounds (2-iminothiazolidin-4-ones) dissolved in DMSO

Sitagliptin (positive control)

96-well microplate (clear for colorimetric, black for fluorometric)

Microplate reader

Procedure:

Assay Protocol (Colorimetric):

Add 10 µL of the test compound solution to a well.

Add 50 µL of DPP-4 solution (2 mU/mL in Tris-HCl buffer).

Start the reaction by adding 40 µL of G-p-NA solution (0.26 mmol/L).

Monitor the change in absorbance at 405 nm for 60 minutes at 37°C.

Assay Protocol (Fluorometric):

Follow a similar procedure using a fluorogenic substrate (e.g., Gly-Pro-AMC).

Measure the increase in fluorescence (e.g., Ex/Em = 360/460 nm).

Data Analysis:
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Calculate the rate of reaction from the linear portion of the kinetic curve.

Determine the percentage of inhibition relative to the uninhibited control.

Calculate the IC50 value from the concentration-inhibition curve.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Assay
This protocol is a standard method for measuring PTP1B activity.[18][19]

Materials:

Human recombinant PTP1B

p-Nitrophenyl phosphate (pNPP)

Citrate buffer (50 mM, pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT

Sodium hydroxide (NaOH)

Test compounds (2-iminothiazolidin-4-ones) dissolved in DMSO

Suramin or a known PTP1B inhibitor (positive control)

96-well microplate

Microplate reader

Procedure:

Assay Protocol:

Add 10 µL of the test compound solution to a well.

Add 20 µL of PTP1B enzyme solution (1 µg/mL).

Pre-incubate at 37°C for 10 minutes.
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Initiate the reaction by adding 40 µL of 4 mM pNPP solution.

Incubate at 37°C for 30 minutes.

Stop the reaction by adding 1 M NaOH.

Data Analysis:

Measure the absorbance of the product (p-nitrophenol) at 405 nm.

Calculate the percentage of inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and
Experimental Workflow
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by enzymes that are

targets of 2-iminothiazolidin-4-one inhibitors.
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Compound Synthesis & Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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enzyme-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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